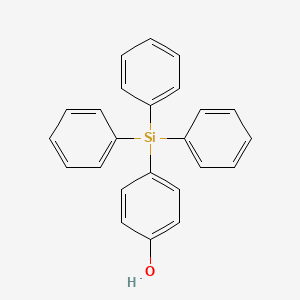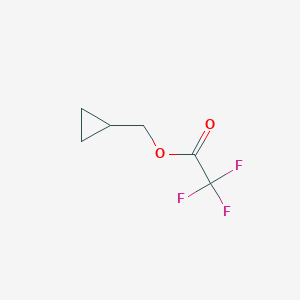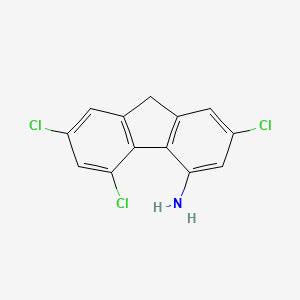
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone is an organic compound with the molecular formula C17H11BrClNO2 It is a derivative of naphthoquinone, featuring bromine, chlorine, and methyl-substituted aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, naphthoquinone, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.
Bromination: The amino group is then brominated to introduce the bromine atom.
Substitution: The brominated intermediate undergoes a substitution reaction with 3-chloronaphthoquinone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its cytotoxic properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylaniline: A precursor in the synthesis of 2-(4-Bromo-3-methylanilino)-3-chloronaphthoquinone.
2-Bromo-4-methylaniline: Another brominated aniline derivative with similar chemical properties.
4-Bromo-2-methylaniline: A compound with a different substitution pattern on the aniline ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, as well as the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H11BrClNO2 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-(4-bromo-3-methylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-8-10(6-7-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3 |
InChI Key |
ANEOQBXRLRQKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)

![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)


![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)



![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)

